![molecular formula C11H9F3N2S B2366502 {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine CAS No. 1206974-49-3](/img/structure/B2366502.png)
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the trifluoromethyl group often contributes to the bioactivity of a compound . It’s possible that the trifluoromethyl group in this compound enhances its binding affinity to its targets, thereby modulating their activity.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities , suggesting that this compound may also influence multiple biochemical pathways.
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of a compound , which could potentially improve the bioavailability of this compound.
Result of Action
Based on the biological activities of similar compounds , it’s possible that this compound may exhibit a range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of substituted pyridinium 1,4-zwitterionic thiolates, which yields 2-trifluoromethyl 4,5-disubstituted thiazoles . The reaction conditions often include moderate to high temperatures and the use of specific catalysts to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for the development of new therapeutics .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its incorporation into polymers and other materials can enhance their thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine
- {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}methanamine
- {2-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanamine
Uniqueness
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group and the thiazole ring contribute to its enhanced stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c12-11(13,14)8-3-1-7(2-4-8)10-16-6-9(5-15)17-10/h1-4,6H,5,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWUGGLPDWKKOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)CN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
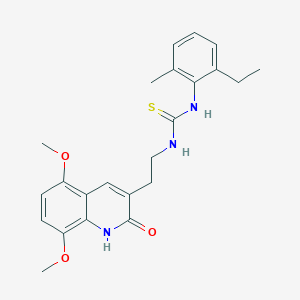
![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)
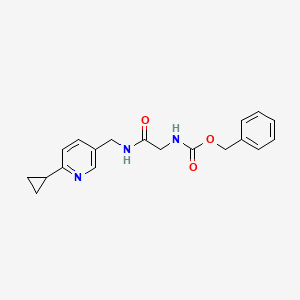
![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile](/img/structure/B2366424.png)
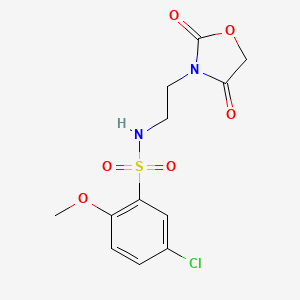
![N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)
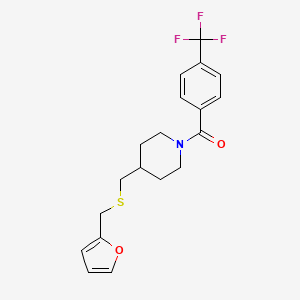
![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)
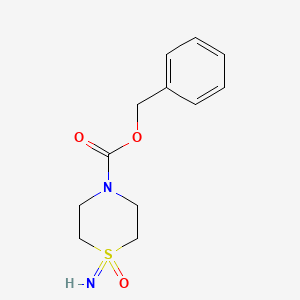
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2366435.png)
![1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2366436.png)
![methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate](/img/structure/B2366439.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B2366440.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2366441.png)
